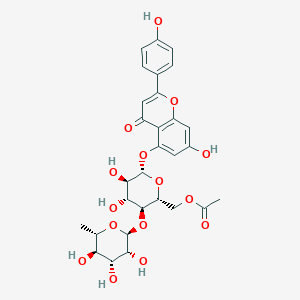
Camellianin A
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of Camellianin A and its derivatives, such as Camellianin B, has been a subject of scientific inquiry. A notable study utilized the Au(i)-catalyzed ortho-alkynylbenzoate glycosylation method to achieve the first total synthesis of the proposed structure of Camellianin B. This synthesis, which involved both linear and convergent approaches, was pivotal in correcting the misassigned structures of Camellianins A and B (Yang Hu et al., 2016).
Molecular Structure Analysis
Camellianin A's molecular structure is complex, featuring a flavonoid core with various glycosidic attachments. The precise arrangement of these molecular groups contributes to its biochemical properties and interactions. While specific studies on the molecular structure analysis of Camellianin A were not highlighted, the synthesis studies indirectly shed light on its structural intricacies.
Chemical Reactions and Properties
The chemical reactions and properties of Camellianin A, particularly its synthesis and transformation into Camellianin B, demonstrate its reactive nature under certain conditions. The process of converting Camellianin A to its derivatives and the involvement of specific catalysts and conditions in these reactions reveal its chemical versatility.
Physical Properties Analysis
The solubility of Camellianin A in various solvents like methanol, acetonitrile, acetone, and water has been measured, showing an increase with temperature. This solubility data is crucial for understanding the compound's behavior in different environments and for applications in extraction and purification processes (Wensong Zuo & Juan Xu, 2010).
Chemical Properties Analysis
Camellianin A's chemical properties, such as its antioxidant activity, have been evaluated through various tests. It has shown significant ability to inhibit lipid peroxidation and scavenge radicals, highlighting its potential as a natural antioxidant. This activity is based on its structural composition, particularly the flavonoid core and glycosidic components, which contribute to its effectiveness in these roles (Erdong Yuan, Benguo Liu, & Zheng-xiang Ning, 2008).
Applications De Recherche Scientifique
1. Anti-Proliferative Effect in Cancer Research
- Summary of Application: Camellianin A has been found to inhibit the proliferation of human hepatocellular liver carcinoma Hep G2 and human breast adenocarcinoma MCF-7 cell lines in a dose-dependent manner . It induces a significant increase of the G0/G1 cell population .
- Methods of Application: Camellianin A was prepared and identified by high performance liquid chromatography-photodiode array detector-electrospray ionization mass spectrometry (HPLC-PDA-ESI/MS) . The anticancer assay was conducted on human Hep G2 and MCF-7 cells .
- Results or Outcomes: After treatment with Camellianin A, phosphatidylserine of Hep G2 and MCF-7 cells could translocate significantly to the surface of the membrane . An increase of an early apoptotic population of Hep G2 and MCF-7 cells was observed . It was concluded that Camellianin A not only affected the progress of the cell cycle, but also induced cells to enter into apoptosis .
2. Alleviation of Liver Injury
- Summary of Application: Shibi tea, a non-Camellia tea prepared from the dried leaves of Adinandra nitida, contains Camellianin A as the major flavonoid . It has been found to alleviate CCl4-induced liver injury in C57BL-6J mice .
- Methods of Application: Two different concentrations of extract of Shibi tea (EST) and Camellianin A were given to model mice by gavage for 3 days .
- Results or Outcomes: Treatment with two concentrations of EST and Camellianin A reduced the CCl4-induced elevation of the liver index, liver histopathological injury score, alanine aminotransferase (ALT), and aspartate aminotransferase (AST) . Western blotting and immunohistochemical analysis demonstrated that EST and CA regulated the oxidative stress signaling pathway protein levels of nuclear factor E2-related factor 2 (Nrf2)/heme-oxygenase-1 (HO-1), the expression of inflammatory cytokines, the phosphorylated nuclear factor-kappaB p65 (p-NF-κB)/nuclear factor-kappaB p65 (NF-κB) ratio, the phospho-p44/42 mitogen-activated protein kinase (p-MAPK), and the apoptosis-related protein levels of BCL2-associated X (Bax)/B cell leukemia/lymphoma 2 (Bcl2) in the liver .
Safety And Hazards
Propriétés
IUPAC Name |
[(2R,3S,4R,5R,6S)-4,5-dihydroxy-6-[7-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-5-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32O15/c1-11-22(34)23(35)25(37)28(40-11)44-27-20(10-39-12(2)30)43-29(26(38)24(27)36)42-19-8-15(32)7-18-21(19)16(33)9-17(41-18)13-3-5-14(31)6-4-13/h3-9,11,20,22-29,31-32,34-38H,10H2,1-2H3/t11-,20+,22-,23+,24+,25+,26+,27+,28-,29+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHJULGLSOARXMO-YXRGHUGASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3=CC(=CC4=C3C(=O)C=C(O4)C5=CC=C(C=C5)O)O)COC(=O)C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC3=CC(=CC4=C3C(=O)C=C(O4)C5=CC=C(C=C5)O)O)COC(=O)C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32O15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60148851 | |
| Record name | Camellianin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60148851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
620.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Camellianin A | |
CAS RN |
109232-77-1 | |
| Record name | Camellianin A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109232-77-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Camellianin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109232771 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Camellianin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60148851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







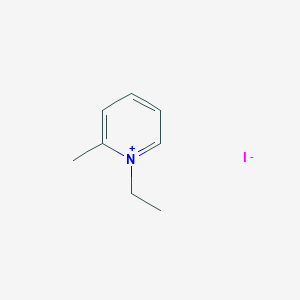
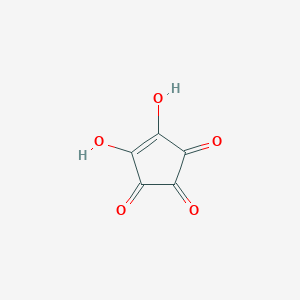
![1,2,3,4,6,7,8,9-Octafluoro-5,5,10,10-tetraphenylbenzo[b][1,4]benzodigermine](/img/structure/B25664.png)
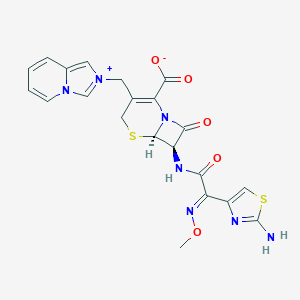
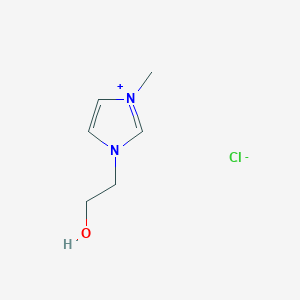
![(2-Aminobenzo[d]thiazol-6-yl)methanol](/img/structure/B25668.png)
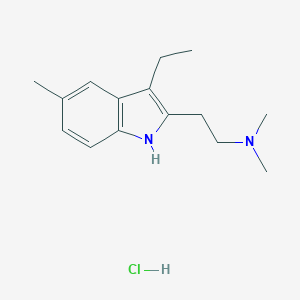
![N-[5-(Trimethoxysilyl)-2-aza-1-oxopentyl]caprolactam](/img/structure/B25671.png)
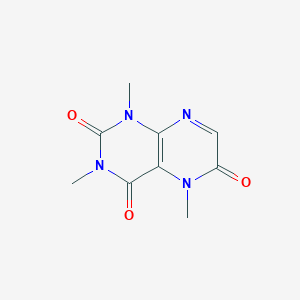
![[(1E,4E)-2-Chloro-5-methyl-2,5-cyclohexadiene-1,4-diylidene]biscyanamide](/img/structure/B25680.png)